molecular formula C10H7F6NO2 B1461044 2,2,2-trifluoroethyl N-[2-(trifluoromethyl)phenyl]carbamate CAS No. 1087788-47-3

2,2,2-trifluoroethyl N-[2-(trifluoromethyl)phenyl]carbamate

Cat. No.: B1461044
CAS No.: 1087788-47-3
M. Wt: 287.16 g/mol
InChI Key: NXJLVORARAWDFM-UHFFFAOYSA-N
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Description

2,2,2-trifluoroethyl N-[2-(trifluoromethyl)phenyl]carbamate is a fluorinated organic compound with the molecular formula C10H7F6NO2. This compound is known for its unique chemical properties due to the presence of trifluoromethyl groups, which impart significant stability and reactivity. It is used in various scientific research fields, including organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoroethyl N-[2-(trifluoromethyl)phenyl]carbamate typically involves the reaction of 2-(trifluoromethyl)aniline with 2,2,2-trifluoroethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and improved safety. The use of automated systems ensures consistent product quality and higher yields.

Chemical Reactions Analysis

Types of Reactions

2,2,2-trifluoroethyl N-[2-(trifluoromethyl)phenyl]carbamate undergoes various chemical reactions, including:

    Nucleophilic substitution: The trifluoroethyl group can be substituted by nucleophiles, leading to the formation of different derivatives.

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamate group into amines.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) under anhydrous conditions.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted carbamates, while oxidation and reduction reactions can produce oxides and amines, respectively .

Scientific Research Applications

2,2,2-trifluoroethyl N-[2-(trifluoromethyl)phenyl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl N-[2-(trifluoromethyl)phenyl]carbamate involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-trifluoroethyl N-[2-(trifluoromethoxy)phenyl]carbamate
  • 2,2,2-trifluoroethylamine
  • 2,2,2-trifluoroethyl trifluoromethanesulfonate

Uniqueness

Compared to similar compounds, 2,2,2-trifluoroethyl N-[2-(trifluoromethyl)phenyl]carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both trifluoroethyl and trifluoromethyl groups enhances its stability and reactivity, making it a valuable compound in various research applications .

Properties

IUPAC Name

2,2,2-trifluoroethyl N-[2-(trifluoromethyl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F6NO2/c11-9(12,13)5-19-8(18)17-7-4-2-1-3-6(7)10(14,15)16/h1-4H,5H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXJLVORARAWDFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F6NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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